molecular formula C8H12ClNO2 B578637 3,4-Dimethoxy-2-methylpyridine hydrochloride CAS No. 1210824-88-6

3,4-Dimethoxy-2-methylpyridine hydrochloride

Cat. No.: B578637
CAS No.: 1210824-88-6
M. Wt: 189.639
InChI Key: HDJHEBFZHRRVOD-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-2-methylpyridine hydrochloride is a heterocyclic compound featuring a pyridine backbone substituted with methoxy groups at positions 3 and 4 and a methyl group at position 2. The hydrochloride salt enhances its stability and solubility in polar solvents, making it a valuable intermediate in pharmaceutical synthesis. Key physicochemical properties include a molecular formula of $ \text{C}8\text{H}{11}\text{NO}_2 \cdot \text{HCl} $ (molecular weight ~189.64) and a CAS number of 107512-35-6 . Its synthesis typically involves methoxylation of precursors like 3-formyl-4-nitro-2-methylpyridine, followed by acetylation or other functional group transformations .

Properties

IUPAC Name

3,4-dimethoxy-2-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-6-8(11-3)7(10-2)4-5-9-6;/h4-5H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJHEBFZHRRVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700615
Record name 3,4-Dimethoxy-2-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210824-88-6
Record name 3,4-Dimethoxy-2-methylpyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxy-2-methylpyridine hydrochloride can be synthesized using maltol as a starting material. The synthesis involves several steps, including methylation, ammonification, chlorination, oxidation, methoxylation, and secondary chlorination . The reaction conditions typically involve the use of dimethyl sulfate (DMS) and other reagents to achieve the desired transformations .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxy-2-methylpyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can produce various substituted pyridines .

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-2-methylpyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a precursor for the synthesis of other active molecules, which then exert their effects through various biochemical pathways. For example, in the preparation of pantoprazole sodium, the compound undergoes further chemical transformations to produce the active drug, which inhibits the proton pump in the stomach lining, reducing gastric acid production .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 3,4-dimethoxy-2-methylpyridine hydrochloride to related pyridine derivatives are critical for understanding its reactivity and applications. Below is a detailed comparison with analogous compounds:

Structural Analogues with Chloromethyl Substituents

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences Similarity Score
2-Chloromethyl-3,4-dimethoxypyridine hydrochloride 72830-09-2 $ \text{C}8\text{H}{11}\text{Cl}2\text{NO}2 $ 224.08 Chloromethyl group at position 2 0.81
2-(Chloromethyl)-4-methoxypyridine hydrochloride 62734-08-1 $ \text{C}7\text{H}9\text{Cl}_2\text{NO} $ 194.06 Single methoxy group at position 4 0.81
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride 86604-75-3 $ \text{C}9\text{H}{13}\text{Cl}_2\text{NO} $ 222.11 Additional methyl groups at positions 3,5 0.74
  • Key Observations: The chloromethyl group in 72830-09-2 introduces higher reactivity for nucleophilic substitution compared to the methyl group in the target compound .

Analogues with Hydroxymethyl or Reduced Methoxy Groups

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences Similarity Score
2-Hydroxymethyl-3,4-dimethoxypyridine 72830-08-1 $ \text{C}8\text{H}{11}\text{NO}_3 $ 169.18 Hydroxymethyl instead of chloromethyl 0.72
3-Methoxy-2-methylpyridin-4-ol 53603-11-5 $ \text{C}7\text{H}9\text{NO}_2 $ 155.15 Single methoxy group; hydroxyl at position 4 0.82
  • Key Observations :
    • The hydroxymethyl group in 72830-08-1 increases polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media .
    • The hydroxyl group in 53603-11-5 may confer antioxidant properties absent in the target compound .

Pyrrolidine-Based Analogues

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences
2-[[(3,4-Dichlorophenyl)methoxy]methyl]pyrrolidine hydrochloride 1289385-31-4 $ \text{C}{13}\text{H}{16}\text{Cl}_3\text{NO} $ 308.63 Pyrrolidine backbone; dichlorophenyl group
  • Key Observations :
    • The dichlorophenyl substituent in 1289385-31-4 enhances lipophilicity, likely improving blood-brain barrier penetration compared to the target compound .

Biological Activity

3,4-Dimethoxy-2-methylpyridine hydrochloride is a compound of significant interest in medicinal chemistry and biological research. Its structural characteristics and resulting biological activities make it a subject of numerous studies aimed at understanding its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of two methoxy groups at the 3 and 4 positions of the pyridine ring, along with a methyl group at the 2 position. This unique arrangement enhances its reactivity and biological activity compared to structurally similar compounds.

Compound Name Chemical Formula Unique Features
3,4-Dimethoxy-2-methylpyridineC₉H₁₁N₁O₂Two methoxy groups; specific arrangement enhances activity
2-MethylpyridineC₇H₉NSimpler structure; lacks methoxy groups
3-Methoxy-2-methylpyridineC₈H₉N₁OOne methoxy group; different position on the ring
3,5-Dimethoxy-2-methylpyridineC₉H₁₁N₁O₂Two methoxy groups at different positions

Antitumor Potential

Research indicates that the N-oxide derivative of 3,4-Dimethoxy-2-methylpyridine exhibits potent inhibitory effects on somatostatin receptors, which are crucial in regulating cell growth and proliferation. This inhibition suggests potential applications in cancer treatment by targeting pathways regulated by somatostatin.

Antimicrobial Properties

The compound has also been studied for its potential antimicrobial properties. Its structural characteristics allow it to disrupt microbial cell membranes and inhibit essential enzymatic functions within pathogens. This activity could position it as a candidate for developing new antimicrobial agents.

The mechanism of action for this compound involves interactions with specific molecular targets. For example, in the synthesis of pharmaceuticals such as pantoprazole sodium, it serves as a precursor that undergoes further transformations to produce active drugs that inhibit proton pumps in gastric cells, thus reducing acid production.

Case Studies and Research Findings

  • Inhibition of Somatostatin Receptors : A study highlighted the compound's ability to inhibit somatostatin receptors effectively, suggesting its role in cancer therapy. The N-oxide form demonstrated significant activity against these receptors, indicating a possible pathway for therapeutic intervention in malignancies where somatostatin plays a critical role.
  • Antimicrobial Activity Assessment : In vitro studies showed that 3,4-Dimethoxy-2-methylpyridine exhibited antimicrobial activity against various bacterial strains. The compound's ability to disrupt cell membranes was measured using minimum inhibitory concentration (MIC) tests, demonstrating promising results in inhibiting microbial growth.
  • Pharmaceutical Applications : As a precursor for pantoprazole sodium, research has detailed the synthesis pathways and the efficiency of producing this antiulcerative medication from this compound. The compound's role in drug formulation and its subsequent biological effects were thoroughly examined .

Q & A

Q. What are the recommended analytical methods for characterizing 3,4-dimethoxy-2-methylpyridine hydrochloride in synthetic batches?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical. For example, HPLC methods similar to those described for related pyridine derivatives (e.g., Paroxetine Hydrochloride impurity analysis) can be adapted, using a C18 column and mobile phases optimized for polar aromatic compounds . Purity thresholds should align with pharmacopeial standards (e.g., USP), where impurity levels are quantified using relative response factors .

Q. How can researchers optimize the synthesis of this compound to minimize by-products?

  • Methodological Answer : Reaction conditions such as temperature, solvent polarity, and catalyst selection significantly influence yield. For analogous pyridine derivatives, chlorination of methyl groups under controlled acidic conditions (e.g., HCl/ethanol) reduces side reactions . Monitoring reaction progress via thin-layer chromatography (TLC) or in-situ FTIR can help identify intermediates and adjust conditions dynamically. Post-synthesis purification via recrystallization in ethanol/water mixtures improves crystallinity and reduces residual solvents .

Q. What spectroscopic markers distinguish this compound from its N-oxide derivatives?

  • Methodological Answer : The N-oxide derivative (e.g., 3,4-dimethoxy-2-methylpyridine N-oxide) exhibits distinct ¹H NMR shifts due to electron-withdrawing effects: the methyl group adjacent to the N-oxide typically deshields by ~0.5 ppm. IR spectroscopy shows a strong absorption band near 1250 cm⁻¹ for N-O stretching, absent in the parent compound . MS fragmentation patterns also differ, with the parent ion [M+H]⁺ losing HCl (36 Da) in the hydrochloride form versus oxygen-related fragments in the N-oxide .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

  • Methodological Answer : Discrepancies often arise from crystallinity variations or hydration states. Systematic solubility studies under controlled humidity and temperature (e.g., 25°C, 60% RH) using gravimetric or UV-Vis methods are recommended. For polar aprotic solvents like DMSO, sonication and equilibration over 24 hours ensure saturation. Data should be cross-validated with differential scanning calorimetry (DSC) to detect polymorphic transitions that affect solubility .

Q. What strategies are effective for impurity profiling of this compound in multi-step syntheses?

  • Methodological Answer : Impurities such as 3,4-dimethoxy-2-(hydroxymethyl)pyridine or residual chlorinated intermediates require targeted detection. LC-MS/MS with electrospray ionization (ESI) in positive ion mode can identify trace impurities at <0.1% levels. For example, methods adapted from articaine impurity analysis (e.g., using a Zorbax SB-Phenyl column) separate structurally similar by-products . Accelerated stability studies (40°C/75% RH for 6 months) coupled with forced degradation (acid/base/oxidative stress) help identify degradation pathways .

Q. How can computational modeling guide the design of derivatives based on this compound for biological activity studies?

  • Methodological Answer : Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) that correlate with receptor binding. Molecular docking studies using crystal structures of target enzymes (e.g., kinases) can prioritize derivatives with enhanced affinity. For instance, substituting the methyl group with bulkier alkyl chains may improve hydrophobic interactions, as seen in piperidine-based sulfonamide derivatives . Synthetic feasibility is assessed using retrosynthetic tools like Synthia™ or Reaxys®.

Q. What experimental controls are critical when evaluating the stability of this compound in formulation matrices?

  • Methodological Answer : Stability-indicating HPLC methods must resolve degradation products from excipients. For solid dispersions, use placebo controls (excipients without API) to distinguish matrix effects. Accelerated aging studies should include light exposure (ICH Q1B guidelines) to assess photolytic degradation. For example, pyridoxine hydrochloride stability protocols recommend amber glass storage and nitrogen purging to prevent oxidation .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the reactivity of the methyl group in this compound?

  • Methodological Answer : Discrepancies may stem from solvent-dependent reactivity. Kinetic studies under varying conditions (e.g., aqueous vs. anhydrous) clarify mechanistic pathways. Isotopic labeling (e.g., deuterated methyl groups) combined with ¹³C NMR tracks reaction sites. For instance, chlorination rates in ethanol/HCl versus acetonitrile/HCl differ due to solvation effects, as observed in 2-chloromethylpyridine derivatives .

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